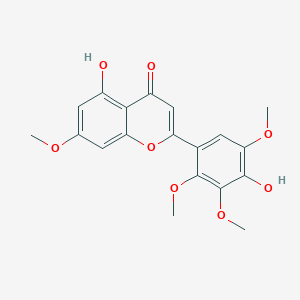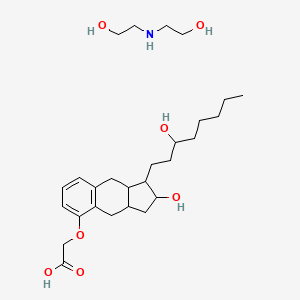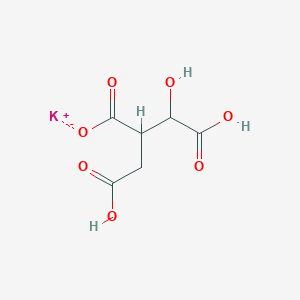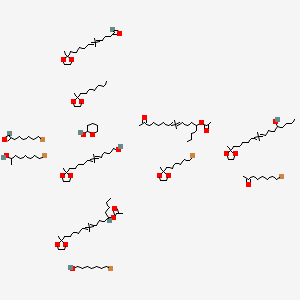
PFN-Br
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
PFN-Br is synthesized through a polymerization process involving the monomers 9,9-dioctylfluorene and 9,9-bis(3’-(N,N-dimethyl)-N-ethylammonium)-propyl-2,7-fluorene. The reaction typically occurs in the presence of a dibromide salt, which facilitates the formation of the polymer’s ionic side chains . Industrial production methods involve solution processing, where the polymer is dissolved in a suitable solvent and then deposited onto the desired substrate .
Análisis De Reacciones Químicas
PFN-Br undergoes various chemical reactions, including:
Oxidation and Reduction: this compound can participate in redox reactions, which are crucial for its function in electronic devices.
Common Reagents and Conditions: Typical reagents include dibromide salts and solvents like chloroform or toluene.
Major Products: The primary product is the polymer itself, with variations depending on the specific substitutions made during synthesis.
Aplicaciones Científicas De Investigación
PFN-Br has a wide range of applications in scientific research:
Mecanismo De Acción
PFN-Br functions by improving the interfacial properties between different layers in electronic devices. Its hydrophobic backbone and hydrophilic side chains facilitate close interfacial contact, reducing voids and defects . This enhances charge transfer and carrier extraction, leading to improved device performance. The polymer also helps in passivating surface defects and optimizing energy level alignment, which is beneficial for charge transfer .
Comparación Con Compuestos Similares
PFN-Br is often compared with other conjugated polymer electrolytes like PFN (Poly(9,9-bis(3’-(N,N-dimethyl)-N-ethylammonium)-propyl-2,7-fluorene)) . While both compounds serve similar functions, this compound has the added advantage of bromide ions, which enhance its electron-interface properties . Other similar compounds include Bis-FPPI and other fullerene-based electron transport layers .
Conclusion
This compound is a versatile and highly effective conjugated polymer electrolyte with significant applications in organic electronic devices. Its unique properties and ability to improve interfacial characteristics make it a valuable material in the fields of chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C145H273Br5O26 |
|---|---|
Peso molecular |
2832.2 g/mol |
Nombre IUPAC |
7-bromoheptanal;7-bromoheptan-1-ol;2-(6-bromohexyl)-2-methyl-1,3-dioxolane;8-bromooctan-2-ol;8-bromooctan-2-one;2-heptyl-2-methyl-1,3-dioxolane;15-(2-methyl-1,3-dioxolan-2-yl)pentadec-9-en-5-ol;15-(2-methyl-1,3-dioxolan-2-yl)pentadec-9-en-5-yl acetate;11-(2-methyl-1,3-dioxolan-2-yl)undec-5-enal;11-(2-methyl-1,3-dioxolan-2-yl)undec-5-en-1-ol;oxan-2-ol;16-oxoheptadec-9-en-5-yl acetate |
InChI |
InChI=1S/C21H38O4.C19H36O3.C19H34O3.C15H28O3.C15H26O3.C11H22O2.C10H19BrO2.C8H17BrO.C8H15BrO.C7H15BrO.C7H13BrO.C5H10O2/c1-4-5-14-20(25-19(2)22)15-12-10-8-6-7-9-11-13-16-21(3)23-17-18-24-21;1-3-4-13-18(20)14-11-9-7-5-6-8-10-12-15-19(2)21-16-17-22-19;1-4-5-15-19(22-18(3)21)16-13-11-9-7-6-8-10-12-14-17(2)20;2*1-15(17-13-14-18-15)11-9-7-5-3-2-4-6-8-10-12-16;1-3-4-5-6-7-8-11(2)12-9-10-13-11;1-10(12-8-9-13-10)6-4-2-3-5-7-11;2*1-8(10)6-4-2-3-5-7-9;2*8-6-4-2-1-3-5-7-9;6-5-3-1-2-4-7-5/h6,8,20H,4-5,7,9-18H2,1-3H3;5,7,18,20H,3-4,6,8-17H2,1-2H3;7,9,19H,4-6,8,10-16H2,1-3H3;2,4,16H,3,5-14H2,1H3;2,4,12H,3,5-11,13-14H2,1H3;3-10H2,1-2H3;2-9H2,1H3;8,10H,2-7H2,1H3;2-7H2,1H3;9H,1-7H2;7H,1-6H2;5-6H,1-4H2 |
Clave InChI |
JWQINOHQPPZTHC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1(OCCO1)C.CCCCC(CCCC=CCCCCCC1(OCCO1)C)O.CCCCC(CCCC=CCCCCCC(=O)C)OC(=O)C.CCCCC(CCCC=CCCCCCC1(OCCO1)C)OC(=O)C.CC(CCCCCCBr)O.CC(=O)CCCCCCBr.CC1(OCCO1)CCCCCCBr.CC1(OCCO1)CCCCCC=CCCCCO.CC1(OCCO1)CCCCCC=CCCCC=O.C1CCOC(C1)O.C(CCCO)CCCBr.C(CCCBr)CCC=O |
Números CAS relacionados |
889672-99-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diacetato[(R)-(+)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthy]ruthenium(II)](/img/structure/B15286319.png)
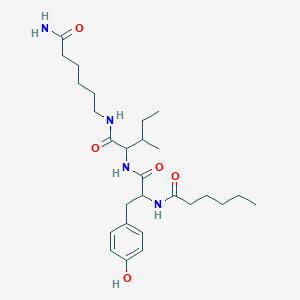
![methanesulfonic acid;9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline](/img/structure/B15286348.png)
![Methyl 2-[9-(acetyloxymethyl)-21-hydroxy-5-(hydroxymethyl)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-23-ylidene]propanoate](/img/structure/B15286362.png)
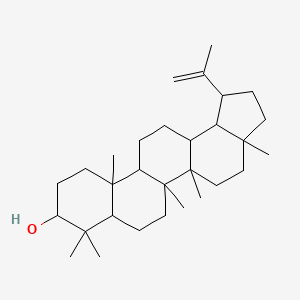
![5-(2-Hydroxyethyl)-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15286367.png)
![9,12-Octadecadienoic acid (9Z,12Z)-, (2S)-3-hydroxy-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B15286379.png)
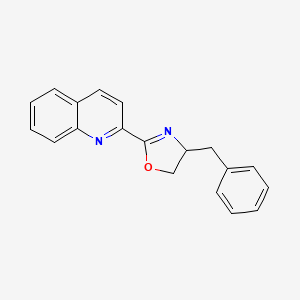
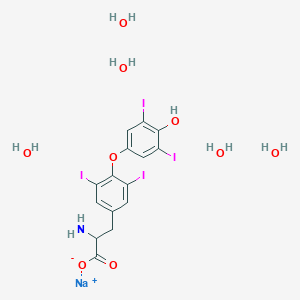
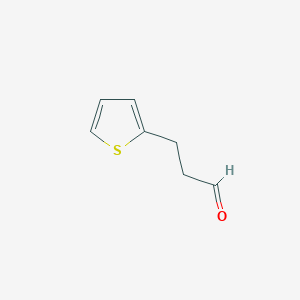
![2-[2,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoylamino]acetic acid](/img/structure/B15286414.png)
